molecular formula C33H42O5 B1251817 Ochrocarpinone B

Ochrocarpinone B

Cat. No. B1251817
M. Wt: 518.7 g/mol
InChI Key: ZWTGJCOSOVVWJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ochrocarpinone B is a beta-diketone isolated from Ochrocarpos punctatus and has been shown to exhibit antineoplastic activity. It has a role as a metabolite and an antineoplastic agent. It is a beta-diketone, a bridged compound, a cyclic ether, a cyclic ketone, an enone, an organic heterotricyclic compound, a tertiary alcohol and an aromatic ketone.

Scientific Research Applications

Cytotoxic Properties

Ochrocarpinone B, derived from the bark of Ochrocarpos punctatus, shows significant cytotoxicity against cancer cell lines, particularly the A2780 ovarian cancer cell line. This suggests its potential use in cancer research and therapy (Chaturvedula, Schilling, & Kingston, 2002).

Anti-Hypoxia Effects

While not directly linked to Ochrocarpinone B, studies on Oxytropis ochrocephala, a plant used in traditional medicine, have shown anti-hypoxia effects. This research indicates a potential area for exploring the effects of compounds like Ochrocarpinone B in similar contexts (Zhang et al., 2016).

Pharmacognostic Research

Ochrocarpinone B, as part of a group of compounds derived from plants like Ochrocarpus longifolius, is studied in pharmacognostics. This field involves the study of physical, chemical, and biological properties of drugs and their components, especially herbal drugs. The focus is on identifying active compounds and their potential therapeutic uses (Jain & Tiwari, 2011).

Anti-Inflammatory Applications

Research into related compounds from the Ochna genus suggests potential anti-inflammatory applications. Compounds isolated from these plants have shown efficacy in in vitro anti-inflammatory assays. This suggests a potential research direction for Ochrocarpinone B in exploring its anti-inflammatory properties (Djova et al., 2019).

Antiviral Properties

In the broader context of research on compounds from the Ochna genus, there have been discoveries of antiviral properties. These findings provide a foundation for investigating whether Ochrocarpinone B may have similar applications, particularly in the context of viral infections (Wang et al., 2016).

properties

Molecular Formula

C33H42O5

Molecular Weight

518.7 g/mol

IUPAC Name

1-benzoyl-4-(2-hydroxypropan-2-yl)-11,11-dimethyl-8,10-bis(3-methylbut-2-enyl)-3-oxatricyclo[6.3.1.02,6]dodec-2(6)-ene-7,12-dione

InChI

InChI=1S/C33H42O5/c1-20(2)14-15-23-19-32(17-16-21(3)4)27(35)24-18-25(31(7,8)37)38-28(24)33(29(32)36,30(23,5)6)26(34)22-12-10-9-11-13-22/h9-14,16,23,25,37H,15,17-19H2,1-8H3

InChI Key

ZWTGJCOSOVVWJL-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1CC2(C(=O)C3=C(C(C2=O)(C1(C)C)C(=O)C4=CC=CC=C4)OC(C3)C(C)(C)O)CC=C(C)C)C

synonyms

ochrocarpinone B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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